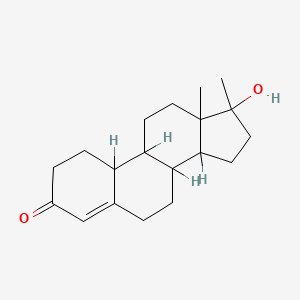

Lovastatin acid

Overview

Description

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .

Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin inhibits the binding of the substrate to HMG-CoA reductase, and strongly competes with HMG-CoA reductase (HMGR), thereby exerting a hypolipidemic effect .Physical And Chemical Properties Analysis

Lovastatin has a 30% bioavailability with an extensive first-pass effect; less than 5% reaches the systemic circulation. When administered without food, its bioavailability is reduced by 50%. It has a half-life of 1.1 to 1.7 hours and greater than 95% protein binding .Scientific Research Applications

Cholesterol and Lipid Level Reduction

Lovastatin is traditionally used to reduce cholesterol and lipid levels in the body. It inhibits hydroxy-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis, effectively lowering the risk of diseases related to high cholesterol .

Anti-Cancer Properties

Recent studies have discovered Lovastatin’s anti-cancer properties. It can regulate and modulate crucial signaling small G-proteins of cancer cells, including Rho, Rac, and Ras. This modulation can alter cancer cell division, migration, and induce cell death .

Inhibition of Cholesterol Synthesis

Lovastatin inhibits HMGR in a highly competitive manner, blocking the binding of substrates and enzymes. This action inhibits cholesterol synthesis, which is a critical pathway in the development of cardiovascular diseases .

Impairment of Mitochondrial Function in Cancer Cells

Lovastatin has been reported to impair mitochondrial function in human colorectal cancer cells. This includes depolarization of mitochondrial membrane potential, reduction of oxygen consumption, mitochondrial DNA integrity, and mtDNA abundance .

Regulation of Lovastatin Biosynthesis

Recent discoveries have shed light on new mechanisms that regulate lovastatin biosynthesis at the transcriptional level, such as reactive oxygen species (ROS) regulation. Additionally, new environmental stimuli have been identified that induce lovastatin synthesis, like quorum sensing-type molecules .

Hyperlipidemia Prevention and Treatment

Statins like Lovastatin are preferred for the primary prevention of hyperlipidemia, especially for individuals at higher risk of heart disease. Recent advancements include nanoparticle drug carriers for statins that improve therapy outcomes .

Mechanism of Action

Lovastatin acid, also known as Mevinolinic acid, is a lipid-lowering drug that belongs to the statin class of medications . It is used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .

Target of Action

Lovastatin’s primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the production of cholesterol in the body .

Mode of Action

Lovastatin acts by competitively inhibiting HMG-CoA reductase . This means it competes with the enzyme’s natural substrate, HMG-CoA, for binding sites on the enzyme . When lovastatin binds to HMG-CoA reductase, it prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid, thereby inhibiting cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by lovastatin affects the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . By blocking this pathway, lovastatin reduces the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized in the liver by CYP3A4 isoenzymes , which can lead to significant drug interactions . The influence of intake at the time of administration is very important to achieve an adequate therapeutic effect .

Result of Action

The primary result of lovastatin’s action is a reduction in LDL cholesterol levels . This reduction in cholesterol levels decreases the risk of cardiovascular diseases like heart attack or stroke . Lovastatin may also exert other effects independent of ldl-c lowering, termed pleiotropic effects .

Action Environment

The effectiveness of lovastatin can be influenced by various environmental factors. For instance, new unexpected environmental stimuli have been identified, which induce the synthesis of lovastatin, like quorum sensing-type molecules and support stimuli . Additionally, the presence of certain molecules like butyrolactone I, oxylipins, and spermidine, or the addition of ROS-generating molecules to increase internal ROS levels in the cell, can affect lovastatin’s action .

Safety and Hazards

properties

IUPAC Name |

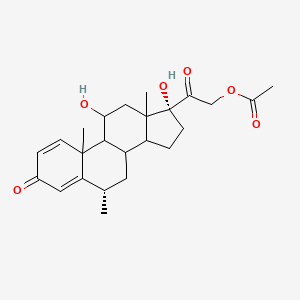

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJODMDSTUBWDW-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

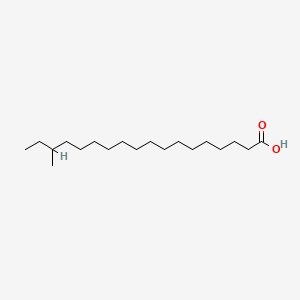

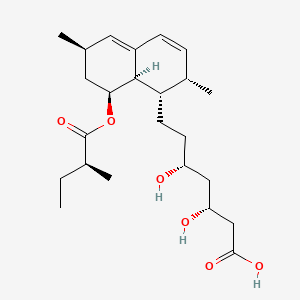

Molecular Formula |

C24H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873334 | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lovastatin acid | |

CAS RN |

75225-51-3 | |

| Record name | Lovastatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75225-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevinolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVASTATIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.